Ethyl 2-amino-5-bromobenzoate chemical structure
Ethyl 2-amino-5-bromobenzoate chemical structure
An In-depth Technical Guide to the Chemical Structure and Utility of Ethyl 2-amino-5-bromobenzoate
Introduction
Ethyl 2-amino-5-bromobenzoate is a halogenated aromatic amine ester that serves as a pivotal and versatile building block in the landscape of organic synthesis.[1] With the CAS Registry Number 63243-76-5, this compound is structurally defined by a benzene ring substituted with an amino group, a bromine atom, and an ethyl ester functionality.[2][3] This unique arrangement of functional groups imparts a rich and varied reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it is instrumental in the construction of heterocyclic systems and novel pharmaceutical agents.[1][4] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Molecular and Structural Analysis
A thorough understanding of the molecular structure of Ethyl 2-amino-5-bromobenzoate is fundamental to appreciating its chemical behavior and synthetic potential.
Chemical Structure and Identifiers
The molecule consists of a benzoic acid ethyl ester backbone with an amino group at the C2 position (ortho to the ester) and a bromine atom at the C5 position (para to the amino group).
Caption: Chemical Structure of Ethyl 2-amino-5-bromobenzoate.
| Identifier | Value |
| IUPAC Name | Ethyl 2-amino-5-bromobenzoate |
| Synonyms | 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester |
| CAS Number | 63243-76-5 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol [4] |
| InChI Key | PKWFESSNWKEZDP-UHFFFAOYSA-N[2] |
| SMILES | CCOC(=O)c1ccc(Br)cc1N |
Physicochemical Properties
This compound is typically a crystalline solid, soluble in common organic solvents.[2] Detailed physical properties are summarized below.
| Property | Value | Source |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% to 98% | [1] |
| Storage | 2-8°C, under inert atmosphere, sealed, dark place | [1][4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of Ethyl 2-amino-5-bromobenzoate. While a specific complete dataset is not available in the provided search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group will present as a quartet for the methylene protons (CH₂) around 4.3 ppm and a triplet for the methyl protons (CH₃) around 1.3 ppm.[5] The aromatic protons will appear in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. The two protons of the primary amine (NH₂) will typically appear as a broad singlet.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ester group (around 167 ppm), aromatic carbons (between 110-150 ppm), the methylene carbon of the ethyl group (~60 ppm), and the methyl carbon of the ethyl group (~14 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying the key functional groups. Characteristic absorption bands would include:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[6][7]
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C=O stretching: A strong absorption band around 1685-1710 cm⁻¹ for the ester carbonyl group.[5]
-
Aromatic C=C stretching: Multiple bands in the 1450-1620 cm⁻¹ region.
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C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.
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-
Mass Spectrometry (MS): In mass spectrometry, Ethyl 2-amino-5-bromobenzoate will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.
Synthesis and Reactivity
The synthesis of Ethyl 2-amino-5-bromobenzoate is typically achieved through well-established organic transformations. Its rich reactivity is a direct consequence of its multiple functional groups.
Synthetic Routes
There are two primary and logical synthetic pathways to this compound:
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Fischer Esterification of 2-amino-5-bromobenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions.[1] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
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Bromination of Ethyl 2-aminobenzoate (Ethyl Anthranilate): An alternative route involves the electrophilic aromatic substitution of the readily available Ethyl 2-aminobenzoate. A brominating agent like N-Bromosuccinimide (NBS) can be used to selectively install the bromine atom at the para position to the activating amino group.[8]
Caption: Fischer Esterification: A primary synthetic route.
Experimental Protocol: Fischer Esterification
The following is a representative, self-validating protocol for the synthesis via esterification, adapted from standard laboratory procedures.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of absolute ethanol.
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Key Reactions and Synthetic Utility
The true value of Ethyl 2-amino-5-bromobenzoate lies in the differential reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.
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Reactions of the Amino Group: The nucleophilic amino group is a site for numerous transformations, including acylation, sulfonylation, and alkylation.[1] Crucially, it can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.[1][8]
-
Reactions of the Bromine Atom: The bromine atom serves as an excellent "handle" for transition metal-catalyzed cross-coupling reactions.[1] This enables the formation of new carbon-carbon and carbon-heteroatom bonds through powerful reactions like the Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines or alcohols) reactions.[1]
-
Reactions of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid.[1] This transformation is often necessary when the carboxylic acid functionality is required for subsequent steps, such as amide bond formation.
Applications in Research and Drug Development
The trifunctional nature of Ethyl 2-amino-5-bromobenzoate makes it an invaluable precursor in several areas of chemical research and development.
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[4] Its derivatives are actively explored as potential enzyme inhibitors and antimicrobial agents.[1]
-
Heterocyclic Chemistry: The compound is widely used to construct diverse heterocyclic scaffolds, such as quinolines and quinazolines, which are core structures in many biologically active molecules.[1]
-
Drug Discovery: Researchers utilize Ethyl 2-amino-5-bromobenzoate to create large libraries of related compounds for high-throughput screening in drug discovery programs.[1] It is particularly employed in the design of novel drug candidates targeting central nervous system (CNS) disorders.[4]
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount. Ethyl 2-amino-5-bromobenzoate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is incompatible with strong acids, acid chlorides, and oxidizing agents.[9] The compound should be stored in a tightly closed container in a cool, dry place, protected from light and moisture to maintain its stability.[1][9] For detailed toxicological information, which has not been thoroughly investigated, the Material Safety Data Sheet (MSDS) should be consulted.[9]
Conclusion
Ethyl 2-amino-5-bromobenzoate is a cornerstone intermediate in modern organic synthesis. Its chemical structure, featuring an amino group, a bromine atom, and an ethyl ester on an aromatic ring, provides a versatile platform for complex molecule construction. The ability to selectively functionalize each of these sites through well-established chemical transformations underpins its widespread use in the synthesis of pharmaceuticals, heterocyclic compounds, and materials for scientific research. For drug development professionals and synthetic chemists, a comprehensive understanding of this reagent's properties and reactivity is essential for leveraging its full synthetic potential.
References
-
Isoelemicin (CAS 5273-85-8): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
-
Isoelemicin | CAS:5273-85-8. BioCrick. [Link]
-
Ethyl 2-amino-5-bromobenzoate | C9H10BrNO2. PubChem. [Link]
-
Isoelemicin (CAS 5273-85-8) - Chemical & Physical Properties. Cheméo. [Link]
-
Ethyl 2-amino-5-bromobenzoate. Doron Scientific. [Link]
-
Ethyl 2-amino-5-bromobenzoate. MySkinRecipes. [Link]
-
Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
-
MSDS of Ethyl 2-amino-5-bromobenzoate. ChemSrc. [Link]
-
Ethyl 2-amino-5-bromobenzoate | CAS#:63243-76-5. Chemsrc. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Benzoic acid, 2-amino-5-bromo-, ethyl ester. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]
- 3. Benzoic acid, 2-amino-5-bromo-, ethyl ester [webbook.nist.gov]
- 4. Ethyl 2-amino-5-bromobenzoate [myskinrecipes.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 9. capotchem.cn [capotchem.cn]
